molecular formula C21H24N4O2 B14713520 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide CAS No. 21515-03-7

2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide

Cat. No.: B14713520
CAS No.: 21515-03-7
M. Wt: 364.4 g/mol
InChI Key: HBAVTFLDZROSFF-UHFFFAOYSA-N
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Description

2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide is a complex organic compound featuring aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide typically involves the formation of aziridine rings through cyclization reactions. One common method is the nucleophilic substitution of halides with aziridine precursors under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired aziridine rings without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxaziridines from oxidation, amines from reduction, and various substituted amines from nucleophilic substitution reactions .

Scientific Research Applications

2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide involves the high reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide is unique due to its dual aziridine rings, which confer high reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

21515-03-7

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-14-12-24(14)20(26)22-18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)23-21(27)25-13-15(25)2/h3-10,14-15H,11-13H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

HBAVTFLDZROSFF-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CC4C

Origin of Product

United States

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